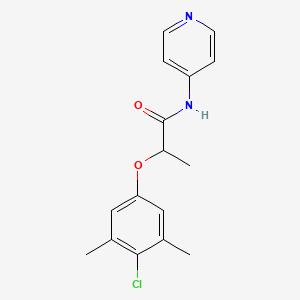
2-(4-chloro-3,5-dimethylphenoxy)-N-4-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-4-pyridinylpropanamide, commonly known as CPP, is a synthetic compound used in scientific research. It belongs to the class of compounds known as selective serotonin receptor antagonists and is used to study the role of serotonin receptors in various physiological and pathological conditions.
Mécanisme D'action
CPP acts as a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. By blocking this receptor, CPP inhibits the actions of serotonin in the body, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects in various animal models. It has been shown to inhibit the proliferation of smooth muscle cells in the pulmonary artery, which is thought to contribute to the development of pulmonary hypertension. It has also been shown to reduce the severity of cardiac fibrosis in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its selectivity for the 5-HT2B receptor, which allows for the specific study of this receptor's role in various physiological and pathological conditions. However, one limitation of using CPP is its potential for off-target effects, which can lead to unintended consequences in experiments.
Orientations Futures
There are several future directions for the use of CPP in scientific research. One area of interest is the role of the 5-HT2B receptor in the development of obesity and metabolic disorders. Another area of interest is the potential use of CPP as a therapeutic agent for the treatment of pulmonary hypertension and other cardiovascular diseases.
In conclusion, CPP is a synthetic compound used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. Its selectivity for the 5-HT2B receptor makes it a valuable tool for studying this receptor's role in various conditions, and its potential for use as a therapeutic agent makes it an area of interest for future research.
Méthodes De Synthèse
The synthesis of CPP involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with 4-pyridinecarboxaldehyde to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)acetaldehyde. This intermediate is then reacted with N-methylpropan-2-amine to form the final product CPP.
Applications De Recherche Scientifique
CPP is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the 5-HT2B receptor and is used to study the role of this receptor in cardiovascular diseases, pulmonary hypertension, and other conditions.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-14(9-11(2)15(10)17)21-12(3)16(20)19-13-4-6-18-7-5-13/h4-9,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZFUVVDJRFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
